2-Butyloctanedioic acid--N-ethylethanamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyloctanedioic acid–N-ethylethanamine (1/1) is a chemical compound with the molecular formula C₁₆H₃₃NO₄This compound is characterized by its unique structure, which includes a butyl-substituted octanedioic acid moiety and an ethylethanamine group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyloctanedioic acid–N-ethylethanamine (1/1) typically involves the reaction between 2-butyloctanedioic acid and N-ethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 2-Butyloctanedioic acid–N-ethylethanamine (1/1) may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high efficiency and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butyloctanedioic acid–N-ethylethanamine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Butyloctanedioic acid–N-ethylethanamine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Butyloctanedioic acid–N-ethylethanamine (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Octanedioic acid, 2-butyl-: Shares the octanedioic acid moiety but lacks the ethylethanamine group.
N-ethylethanamine: Contains the ethylethanamine group but lacks the octanedioic acid moiety .
Uniqueness
2-Butyloctanedioic acid–N-ethylethanamine (1/1) is unique due to its combination of a butyl-substituted octanedioic acid and an ethylethanamine group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Properties
CAS No. |
659724-24-0 |
---|---|
Molecular Formula |
C16H33NO4 |
Molecular Weight |
303.44 g/mol |
IUPAC Name |
2-butyloctanedioic acid;N-ethylethanamine |
InChI |
InChI=1S/C12H22O4.C4H11N/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14;1-3-5-4-2/h10H,2-9H2,1H3,(H,13,14)(H,15,16);5H,3-4H2,1-2H3 |
InChI Key |
XIKJPFMOSVKIKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCC(=O)O)C(=O)O.CCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.